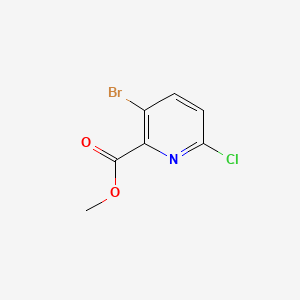

Methyl 3-bromo-6-chloropicolinate

Description

Methyl 3-bromo-6-chloropicolinate (CAS: 1214328-96-7) is a halogenated picolinate ester with the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol . It is widely used in pharmaceutical and agrochemical research as a key intermediate for synthesizing heterocyclic compounds. The compound exhibits a purity >95% and is typically stored at -80°C (6-month stability) or -20°C (1-month stability) in inert conditions to prevent degradation . Its reactivity is influenced by the electron-withdrawing effects of the bromo (position 3) and chloro (position 6) substituents on the pyridine ring, making it amenable to nucleophilic aromatic substitution and cross-coupling reactions.

Propriétés

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination and Chlorination Sequence

Methyl picolinate undergoes electrophilic aromatic substitution (EAS) to introduce bromine and chlorine atoms at the 3- and 6-positions, respectively. The reaction typically employs phosphorus oxychloride (POCl₃) as a chlorinating agent and liquid bromine (Br₂) or N-bromosuccinimide (NBS) for bromination. Key considerations include:

-

Temperature control : Bromination at 80°C followed by chlorination at 35–45°C minimizes side reactions.

-

Catalysts : Dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates.

Example protocol :

-

Brominate methyl picolinate with Br₂ in acetic acid at 80°C for 12 hours.

-

Chlorinate the intermediate using POCl₃ and DMF at 40°C.

While this method is conceptually straightforward, regioselectivity challenges and moderate yields (50–60%) limit its industrial applicability.

Halogenation of Pre-Functionalized Pyridine Derivatives

Alternative routes start with pyridine derivatives pre-functionalized with chlorine or methyl groups, enabling targeted bromination.

Bromination of Methyl 6-Chloro-3-Methylpicolinate

A highly efficient method involves radical bromination of methyl 6-chloro-3-methylpicolinate using N-bromosuccinimide (NBS).

Reaction conditions :

-

Solvent : Carbon tetrachloride (CCl₄)

-

Catalyst : Benzoyl peroxide (BPO, 3 mol%)

Procedure :

-

Dissolve methyl 6-chloro-3-methylpicolinate (4.04 mmol) in CCl₄.

-

Add NBS (2 eq.) and BPO, then reflux.

-

Purify via recrystallization (diethyl ether).

Advantages :

-

High regioselectivity due to the stability of the benzylic radical intermediate.

-

Short reaction time.

Bromination of 3,6-Dichloropyridine-2-Carboxylic Acid

Another approach starts with 3,6-dichloropyridine-2-carboxylic acid, which undergoes bromination followed by esterification:

-

Bromination : Treat the acid with HBr in acetic acid to yield 6-bromo-3-chloropyridine-2-carboxylic acid.

-

Esterification : React with methanol and sulfuric acid to form the methyl ester.

Key data :

-

Bromination efficiency depends on HBr concentration (≥48% w/w).

-

Esterification proceeds quantitatively under acidic conditions.

Multi-Step Synthesis via Intermediate Formation

Complex routes involving quinoline intermediates have been explored, though these are less common for this compound.

Chlorination of Brominated Quinoline Derivatives

A patent describing the synthesis of 6-bromo-3-chlorophenylmethyl-2-methoxy quinoline offers insights into analogous halogenation strategies:

-

Bromination : N-(4-bromophenyl)-3-hydrocinnamamide treated with POCl₃/DMF.

-

Chlorination : N-chlorosuccinimide (NCS) in tetrachloromethane with benzoyl peroxide.

Adaptation for pyridines :

Comparative Analysis of Synthetic Methods

Critical Analysis and Optimization Strategies

Regioselectivity Challenges

The 3- and 6-positions on the pyridine ring are electronically deactivated, necessitating harsh halogenation conditions. Directed ortho-metalation (DoM) strategies using lithium bases could improve selectivity but remain unexplored for this compound.

Solvent and Catalyst Optimization

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boronic acids.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases such as potassium carbonate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

Major Products Formed:

Substitution Reactions: Various substituted picolinates depending on the nucleophile used.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction Reactions: Reduced derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 3-bromo-6-chloropicolinate serves as an important building block in the synthesis of more complex organic molecules. Its bromine and chlorine substituents allow for selective reactions that are crucial in creating diverse chemical entities. This compound can undergo various chemical transformations, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups, facilitating the synthesis of novel derivatives.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives, expanding its utility in synthetic chemistry.

The ability to modify this compound through controlled reactions makes it a valuable tool for chemists aiming to develop new materials or pharmaceuticals .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits several notable biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, similar to other halogenated picolinic acid derivatives. Its unique structural features enhance its interaction with microbial targets .

- Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes, which could be relevant in drug development targeting diseases such as cancer and metabolic disorders. For instance, it may influence pathways related to retinol-binding protein levels, which are linked to metabolic diseases .

- Receptor Interactions : The compound may interact with various receptors, potentially influencing physiological responses and offering therapeutic avenues for treating conditions like obesity and type 2 diabetes .

Pharmacological Applications

Therapeutic Potential

The pharmacological potential of this compound is under investigation, particularly concerning its effects on metabolic pathways. Research has shown that it can lower serum levels of retinol-binding protein (RBP4), which is associated with metabolic disorders. This suggests that the compound could have therapeutic applications in managing conditions such as obesity and diabetes .

Mécanisme D'action

The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Comparaison Avec Des Composés Similaires

Ethyl 3-bromo-6-chloropicolinate

- Molecular Formula: C₈H₇BrClNO₂

- Molecular Weight : 264.50 g/mol

- Storage conditions differ: Ethyl derivatives are stable at room temperature under inert atmospheres, unlike the methyl variant requiring sub-zero storage . Applications: Used similarly in Suzuki-Miyaura couplings, but the ethyl group may reduce steric hindrance in certain reactions .

tert-Butyl 3-bromo-6-chloropicolinate

- Molecular Formula: C₁₀H₁₁BrClNO₂

- Molecular Weight : 292.56 g/mol

- Purity: Available at 98% purity, higher than the methyl variant’s 95% . Synthetic Utility: Preferred for multi-step syntheses requiring prolonged reaction times due to its stability .

Methyl 3-bromo-6-(trifluoromethyl)picolinate

- Molecular Formula: C₈H₅BrF₃NO₂

- Molecular Weight : 284.03 g/mol

- Key Differences :

Methyl 6-bromo-3-chloropicolinate (Positional Isomer)

- Molecular Formula: C₇H₅BrClNO₂

- Molecular Weight : 250.48 g/mol

- Key Differences :

Structural and Reactivity Data Tables

Table 1: Molecular Properties of Selected Picolinate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| Methyl 3-bromo-6-chloropicolinate | 1214328-96-7 | C₇H₅BrClNO₂ | 250.48 | 3-Br, 6-Cl | >95% |

| Ethyl 3-bromo-6-chloropicolinate | 1065074-97-6 | C₈H₇BrClNO₂ | 264.50 | 3-Br, 6-Cl, Ethyl ester | 96% |

| Methyl 6-bromo-3-chloropicolinate | 350602-14-1 | C₇H₅BrClNO₂ | 250.48 | 6-Br, 3-Cl | N/A |

| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | C₈H₅BrF₃NO₂ | 284.03 | 3-Br, 6-CF₃ | >95% |

Table 2: Reactivity and Application Comparison

Activité Biologique

Methyl 3-bromo-6-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

- Chemical Formula : C₇H₅BrClNO₂

- Molecular Weight : 264.50 g/mol

- CAS Number : 1214328-96-7

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of its interactions with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Enzyme Inhibition Profile

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

The compound is a known inhibitor of CYP1A2, which suggests its potential to affect the metabolism of other drugs processed by this enzyme .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the compound's activity. For instance, the substitution patterns on the picolinate ring have been shown to alter enzyme inhibition potency and selectivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on compounds similar to this compound demonstrated significant antimicrobial properties against Mycobacterium tuberculosis, particularly targeting dormant bacilli. The compound's ability to modulate specific signaling pathways was highlighted as a potential mechanism for its efficacy .

- Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption characteristics. Its calculated log P values indicate moderate lipophilicity, which is conducive for oral bioavailability .

- Toxicological Assessment : Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity but can cause skin irritation upon contact. These findings are crucial for safety evaluations in drug development .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methyl 3-bromo-6-chloropicolinate with high purity?

- Answer: Synthesis typically involves esterification of the corresponding pyridinecarboxylic acid or halogenation of precursor picolinates. Key challenges include minimizing side reactions (e.g., over-bromination or ester hydrolysis). Use inert atmospheres to prevent degradation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (polar aprotic solvents) is critical. Purity (>95%) can be verified using HPLC with UV detection at 254 nm .

Q. How can researchers confirm the molecular structure of this compound?

- Answer: Combine spectroscopic techniques:

- NMR : -NMR to identify ester methyl protons (~3.9 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Br/Cl). -NMR confirms carbonyl (C=O) and halogen-substituted carbons .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks (m/z 250.48) and isotopic patterns consistent with Br/Cl .

- X-ray Crystallography : For unambiguous confirmation, use single-crystal diffraction (refer to software like ORTEP-III for structural refinement) .

Q. What safety protocols are essential when handling this compound?

- Answer: The compound exhibits hazards (H302: toxic if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at room temperature to prevent decomposition . Neutralize spills with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does the reactivity of this compound differ in Suzuki-Miyaura couplings compared to analogous bromopyridines?

- Answer: The electron-deficient pyridine ring and ester group influence catalytic efficiency. Bromine at C3 is more reactive than chlorine at C6 in cross-couplings. Optimize conditions using Pd(PPh)/XPhos catalysts and KCO base in THF/water. Compare with structurally similar compounds (e.g., 3-bromo-4-methylpyridine ) to assess electronic effects on reaction rates .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the C3-bromo position?

- Answer: Competing hydrolysis of the ester group can occur under basic conditions. Use mild nucleophiles (e.g., Grignard reagents in anhydrous THF) and low temperatures (0–5°C). Monitor reaction progress via TLC (silica, UV-active spots). For regioselective substitution, steric and electronic factors favor C3-Br over C6-Cl due to lower activation energy .

Q. How can this compound serve as a precursor for heterocyclic drug intermediates?

- Answer: The ester and halogen substituents enable diversification:

- Ester hydrolysis : Convert to carboxylic acid for amide coupling (e.g., with amines for kinase inhibitor scaffolds).

- Halogen exchange : Replace Br with aryl/heteroaryl groups via cross-coupling for library synthesis.

- Ring functionalization : Use directed ortho-metalation (DoM) at C4/C5 positions for further derivatization .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate thermal stability data?

- Answer: Variations may arise from polymorphic forms or impurities. Perform DSC analysis at 10°C/min under nitrogen. Compare with literature values for related compounds (e.g., methyl 6-chloro-3-(trifluoromethyl)picolinate ). Reproduce results using standardized recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. Conflicting reactivity in cross-coupling reactions: How to troubleshoot?

- Answer: Contradictions may stem from catalyst loading or solvent effects. Design a DOE (Design of Experiments) varying Pd catalysts (e.g., Pd(OAc) vs. PdCl), ligands (bidentate vs. monodentate), and solvents (DME vs. dioxane). Use GC-MS to identify byproducts (e.g., dehalogenation or homocoupling) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.